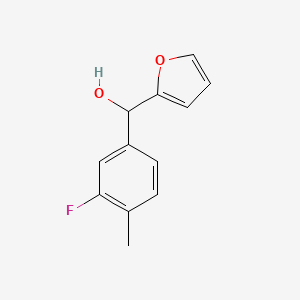
3-Fluoro-4-methylphenyl-(2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylphenyl-(2-furyl)methanol: is an organic compound with the molecular formula C₁₂H₁₁FO₂ It is characterized by the presence of a fluorine atom, a methyl group, and a furan ring attached to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylphenyl-(2-furyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-Fluoro-4-methylbenzaldehyde and 2-furylmethanol.
Reaction Conditions: A common method involves the use of a Grignard reaction, where 3-Fluoro-4-methylbenzaldehyde is reacted with a Grignard reagent derived from 2-furylmethanol. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere.
Workup: The reaction mixture is then quenched with water or an acidic solution, followed by extraction and purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-methylphenyl-(2-furyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 3-Fluoro-4-methylbenzaldehyde or 3-Fluoro-4-methylbenzoic acid.
Reduction: Formation of 3-Fluoro-4-methylphenyl-(2-furyl)methane.
Substitution: Formation of 3-Methoxy-4-methylphenyl-(2-furyl)methanol.
Scientific Research Applications
Chemistry: 3-Fluoro-4-methylphenyl-(2-furyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the effects of fluorine substitution in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it may have activity against certain diseases, although specific medicinal uses are still under investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors. The compound can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and metabolic pathways.
Comparison with Similar Compounds
3-Fluoro-4-methylbenzyl alcohol: Similar structure but lacks the furan ring.
4-Methylphenyl-(2-furyl)methanol: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methylphenylmethanol: Similar structure but lacks the furan ring.
Uniqueness: 3-Fluoro-4-methylphenyl-(2-furyl)methanol is unique due to the combination of the fluorine atom, methyl group, and furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8-4-5-9(7-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDPKHSPKMVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CO2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














